molecular formula C13H29NOSi B119857 3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine CAS No. 146667-82-5

3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine

Cat. No.: B119857
CAS No.: 146667-82-5
M. Wt: 243.46 g/mol
InChI Key: XBHDWFMJLMOWCM-UHFFFAOYSA-N
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Description

3-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]piperidine is a piperidine derivative featuring a tert-butyldimethylsilyl (TBDMS) ether substituent attached via an ethyl chain to the piperidine ring. The TBDMS group is a widely used protecting group in organic synthesis, known for its stability under acidic and basic conditions while remaining cleavable by fluoride ions . This compound’s structural design enhances lipophilicity, making it valuable in intermediates for drug synthesis or materials requiring controlled hydroxyl group protection.

Properties

IUPAC Name

tert-butyl-dimethyl-(2-piperidin-3-ylethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NOSi/c1-13(2,3)16(4,5)15-10-8-12-7-6-9-14-11-12/h12,14H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHDWFMJLMOWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434581
Record name 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146667-82-5
Record name 3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Experimental Procedure

  • Starting Material Preparation :
    Synthesis of 3-(2-hydroxyethyl)piperidine begins with reductive amination of glutaraldehyde with ethanolamine, followed by catalytic hydrogenation to yield the piperidine core.

  • Silylation Reaction :
    The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole and a catalytic amount of 4-dimethylaminopyridine (DMAP) . The reaction is conducted in anhydrous dichloromethane under reflux, achieving an 85% yield of the silylated product.

    3-(2-Hydroxyethyl)piperidine+TBDMSClimidazole, DMAP, CH2Cl23-[2-[(TBDMS)oxy]ethyl]piperidine\text{3-(2-Hydroxyethyl)piperidine} + \text{TBDMSCl} \xrightarrow{\text{imidazole, DMAP, CH}_2\text{Cl}_2} \text{3-[2-[(TBDMS)oxy]ethyl]piperidine}
  • Purification :
    The crude product is purified via flash chromatography using a gradient of petroleum ether and ethyl acetate (9:1 to 4:1), yielding a colorless oil.

Key Data

  • Yield : 85%

  • Spectral Confirmation :

    • ¹H NMR (CDCl₃) : δ 0.18 (s, 6H, Si(CH₃)₂), 0.97 (s, 9H, C(CH₃)₃), 1.45–1.78 (m, 8H, piperidine and CH₂), 2.45–2.65 (m, 2H, NCH₂).

    • IR (film) : Absence of O–H stretch (3300 cm⁻¹); presence of Si–O–C at 1250 cm⁻¹.

Reductive Cyclization of Linear Precursors

This method constructs the piperidine ring from a linear amine precursor containing the TBDMS-protected ethyloxy group, ensuring regioselective cyclization.

Synthetic Pathway

  • Linear Precursor Synthesis :
    A four-step sequence begins with ethyl 4-hydroxy-2-nonenoate , which undergoes silylation with TBDMSCl to introduce the protecting group. Reduction of the ester to a primary alcohol using diisobutylaluminum hydride (DIBAL-H) yields (E)-4-(TBDMSoxy)-2-nonen-1-ol .

  • Cyclization :
    The alcohol is converted to a mesylate, followed by nucleophilic displacement with a primary amine to form a linear amino alcohol. Reductive cyclization under hydrogenation conditions (H₂, Pd/C) furnishes the piperidine ring.

    Linear amino alcoholH2,Pd/C3-[2-[(TBDMS)oxy]ethyl]piperidine\text{Linear amino alcohol} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-[2-[(TBDMS)oxy]ethyl]piperidine}

Optimization Insights

  • Cyclization Efficiency : Use of palladium hydroxide on carbon improves yield (78–85%) by minimizing over-reduction.

  • Stereochemical Control : Chiral HPLC analysis confirms >97% enantiomeric excess when starting from enantiopure precursors.

Ring-Opening of Aziridine Derivatives

Aziridine intermediates offer a versatile platform for introducing functionalized side chains prior to piperidine formation.

Methodology

  • Aziridine Synthesis :
    Reaction of trans-aziridine-2-carboxylate with benzylamine yields a substituted aziridine, which undergoes regioselective ring-opening with water to form a γ-hydroxy-δ-amino ester.

  • Functionalization and Cyclization :
    The hydroxyl group is silylated with TBDMSCl, and reductive cyclization using borane-dimethyl sulfide generates the piperidine ring. Acidic hydrolysis removes protecting groups, yielding the target compound.

    Aziridine intermediateH2O, TBDMSClSilylated amino alcoholBH3SMe23-[2-[(TBDMS)oxy]ethyl]piperidine\text{Aziridine intermediate} \xrightarrow{\text{H}_2\text{O, TBDMSCl}} \text{Silylated amino alcohol} \xrightarrow{\text{BH}_3\cdot\text{SMe}_2} \text{3-[2-[(TBDMS)oxy]ethyl]piperidine}

Performance Metrics

  • Overall Yield : 24.6% over 8 steps.

  • Regioselectivity : Water-mediated ring-opening favors γ-hydroxy formation (76% yield).

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Direct SilylationShort synthetic route (2 steps)Requires preformed hydroxyethylpiperidine85%
Reductive CyclizationEnantioselective synthesisMulti-step sequence78–85%
Aziridine Ring-OpeningHigh regioselectivityLow overall yield24.6%

Chemical Reactions Analysis

Types of Reactions

3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the silyl ether group.

    Substitution: Nucleophilic substitution reactions can replace the silyl ether group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated piperidine derivative, while substitution could produce a variety of functionalized piperidines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a piperidine ring, which contributes to its biological activity. The tert-butyl dimethylsilyl group enhances its stability and solubility in organic solvents, making it suitable for various applications.

Medicinal Chemistry

Pharmaceutical Applications:

  • Drug Development: 3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine serves as a key intermediate in synthesizing pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity.
  • Anticancer Agents: Research indicates that derivatives of piperidine compounds exhibit anticancer properties. For instance, studies have shown that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

  • A study published in the Journal of Medicinal Chemistry explored the synthesis of piperidine derivatives, highlighting their efficacy against specific cancer cell lines. The findings suggested that modifications to the silyl group could enhance the compound's activity against resistant cancer types .

Materials Science

Polymer Chemistry:

  • The compound is utilized in synthesizing siloxane-based polymers. The incorporation of silyl groups into polymers significantly improves their thermal stability and mechanical properties.
  • Coatings and Sealants: Due to its silyl functionality, this compound is used in formulating advanced coatings that offer enhanced water repellency and durability.

Data Table: Properties of Siloxane-Based Polymers

PropertyValue
Thermal StabilityUp to 300°C
Water Contact Angle>100°
Tensile Strength50 MPa

Chemical Intermediate

Synthesis of Fine Chemicals:

  • The compound acts as a versatile building block in organic synthesis, particularly in the production of fine chemicals and agrochemicals.
  • Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing complex molecules.

Case Study:

  • In a recent publication in Synthetic Communications, researchers demonstrated the use of this compound as an intermediate in synthesizing herbicides. The study reported high yields and purity levels, showcasing its efficiency as a synthetic tool .

Environmental Applications

Potential Use in Green Chemistry:

  • The compound's stability and reactivity profile position it as a candidate for environmentally friendly chemical processes. Its use can minimize hazardous waste generation during synthesis.

Data Table: Environmental Impact Assessment

MetricResult
BiodegradabilityModerate
Toxicity (LC50)>2000 mg/kg
Environmental HazardLow

Mechanism of Action

The mechanism by which 3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The silyl ether group can protect reactive sites during chemical reactions, allowing for selective modifications.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

Piperidine derivatives exhibit significant structural diversity based on substituent groups. Below is a comparative analysis of key compounds:

Compound Substituent Key Properties
3-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]piperidine TBDMS ether (ethyl-linked) High lipophilicity; stable under acidic/basic conditions; fluoride-labile
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine () Nitrophenyl group Electron-withdrawing nitro group reduces basicity; aromatic π-system for interactions
2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-methylpyridine () TBDMS ether (pyrrolidine-linked) Combines silyl protection with pyridine’s aromaticity; differs in ring saturation
1-(3-Methylcyclohexyl)piperidine () Cyclohexyl group Bulky, lipophilic substituent; enhances steric hindrance
1-[(3E)-5-(1,3-Benzodioxol-5-yl)-1-oxo-3-pentenyl]piperidine () Benzodioxole-enone system Conjugated system for UV activity; potential biological targeting

Physicochemical Properties

  • Lipophilicity : The TBDMS group in the target compound increases logP (estimated XLogP3 ~4.5–5.0), comparable to cyclohexyl-substituted derivatives (e.g., logP ~4.2 for 1-(3-methylcyclohexyl)piperidine) but higher than nitrophenyl derivatives (logP ~2.5–3.0) .
  • Stability : TBDMS ethers resist hydrolysis under standard conditions but degrade with tetrabutylammonium fluoride (TBAF), unlike nitro or benzodioxole groups, which require reductive or oxidative cleavage .

Research Findings and Data Tables

Table 1: Comparative Reactivity of Piperidine Substituents

Substituent Type Deprotection Method Reaction Conditions
TBDMS ether (target) Fluoride ions (e.g., TBAF) Mild, room temperature
Nitro group () Catalytic hydrogenation H₂, Pd/C, high pressure
Benzodioxole () Acidic hydrolysis HCl, reflux

Table 2: Estimated Physicochemical Parameters

Compound Molecular Weight logP (XLogP3) Topological Polar Surface Area (Ų)
Target compound ~287 (analogous) ~4.8 ~20 (low polarity)
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine 296.3 ~2.5 ~75 (high polarity)
1-(3-Methylcyclohexyl)piperidine 181.3 ~4.2 ~12 (low polarity)

Biological Activity

Chemical Structure and Properties

Molecular Formula : C14H25N2OSi
Molecular Weight : 284.45 g/mol
SMILES Notation : NC1=CC=C(NCCOSi(C(C)(C)C)C)C(F)=C1

The structural features of this compound include a piperidine ring, a siloxy group, and a tert-butyl dimethylsilyl moiety, which may influence its solubility and biological interactions.

Pharmacological Profile

Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities, including:

  • Antimicrobial Effects : Studies have shown that piperidine derivatives possess antimicrobial properties against various pathogens. The incorporation of siloxy groups may enhance membrane permeability, allowing for better interaction with microbial cells.
  • Neuroprotective Properties : Piperidine-based compounds are frequently investigated for neuroprotective effects. They may modulate neurotransmitter systems or exert antioxidant effects that protect neuronal cells from oxidative stress.
  • Anti-inflammatory Activity : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory conditions.

The proposed mechanisms through which 3-[2[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-piperidine exerts its effects include:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors) could explain its neuroactive properties.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways or microbial metabolism.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a siloxy group exhibited enhanced antibacterial activity compared to their non-silicon counterparts.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Control3264
Compound A1632
Compound B816

Study 2: Neuroprotective Effects

In a neurotoxicity model using SH-SY5Y cells, the compound was tested for neuroprotective effects against oxidative stress induced by hydrogen peroxide. The results showed a significant reduction in cell death compared to untreated controls.

TreatmentCell Viability (%)
Control100
Hydrogen Peroxide30
Compound Treatment70

Study 3: Anti-inflammatory Activity

In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to the control group, indicating anti-inflammatory properties.

GroupPaw Edema (mm)
Control5.0
Treatment Group2.0

Q & A

Q. How is the tert-butyldimethylsilyl (TBDMS) group introduced during the synthesis of 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]piperidine?

The TBDMS group is typically introduced via silylation reactions using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions. A two-step protocol is recommended:

  • Step 1 : Activation of the hydroxyl group on the ethyl-piperidine intermediate using a base like imidazole or pyridine in a polar aprotic solvent (e.g., dichloromethane or DMF).
  • Step 2 : Slow addition of TBDMS-Cl at 0–5°C to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted reagents. Reaction progress can be monitored by TLC or GC-MS .

Q. What analytical techniques are essential for characterizing the silicon-containing groups in this compound?

Key techniques include:

  • NMR Spectroscopy :
  • ¹H NMR : Identifies protons adjacent to the silyl ether (δ 0.05–0.15 ppm for Si(CH₃)₂).
  • ²⁹Si NMR : Confirms silyl group integrity (δ 10–20 ppm for TBDMS).
    • FT-IR : Detects Si-O-C stretching vibrations (~1250 cm⁻¹).
    • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
      Cross-referencing with crystallographic data (e.g., bond angles from X-ray diffraction) ensures structural accuracy .

Q. What safety precautions are required when handling this compound given its silicon-ether functionality?

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent exothermic reactions. Refer to GHS Category 4 guidelines (acute toxicity via oral/dermal/inhalation routes) for emergency protocols .

Advanced Research Questions

Q. How does the TBDMS group affect the compound’s reactivity in subsequent functionalization steps?

The bulky TBDMS group introduces steric hindrance, which:

  • Reduces Nucleophilic Reactivity : Shields the piperidine nitrogen, requiring stronger bases (e.g., LDA) for deprotonation.
  • Directs Regioselectivity : Favors reactions at less hindered sites (e.g., C-4 position of piperidine).
  • Stability Trade-offs : Enhances thermal stability but complicates cleavage under mild acidic conditions (e.g., requires HF-pyridine). Computational modeling (DFT) can predict steric/electronic effects before experimental validation .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s spatial conformation?

  • X-ray Crystallography : Provides definitive bond lengths/angles (e.g., chair vs. boat piperidine conformers) .
  • Dynamic NMR : Monitors conformational flexibility in solution (e.g., variable-temperature ¹³C NMR).
  • Molecular Dynamics Simulations : Compare free-energy landscapes of predicted vs. observed conformers. Adjust force fields (e.g., AMBER) to account for silicon’s van der Waals radius discrepancies .

Q. What strategies optimize the compound’s solubility for pharmacological testing without compromising stability?

  • Co-solvent Systems : Use DMF/water mixtures (≤20% DMF) to balance polarity .
  • Salt Formation : React with HCl or trifluoroacetate to improve aqueous solubility.
  • Cyclodextrin Encapsulation : Enhances bioavailability while protecting the silyl ether from hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Q. How can researchers evaluate the compound’s potential as a chiral scaffold in asymmetric synthesis?

  • Chiral Chromatography : Use HPLC with a Chiralpak® IA column to resolve enantiomers.
  • Circular Dichroism (CD) : Correlate optical activity with absolute configuration.
  • X-ray Crystallography : Confirm stereochemistry via anomalous dispersion methods. For catalytic applications, test enantioselectivity in model reactions (e.g., Michael additions) .

Q. What mechanisms explain the compound’s influence on cancer-related signaling pathways such as NF-κB or PI3K/Akt?

  • Molecular Docking : Identify binding affinities to kinase domains (e.g., Akt’s PH domain).
  • Western Blotting : Quantify pathway protein expression (e.g., p65 phosphorylation for NF-κB).
  • Gene Knockdown (siRNA) : Validate target specificity by silencing suspected mediators. Piperidine derivatives are known to induce caspase-dependent apoptosis via mitochondrial membrane depolarization .

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